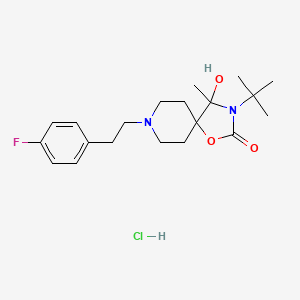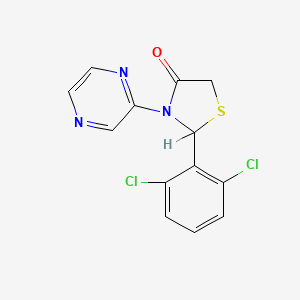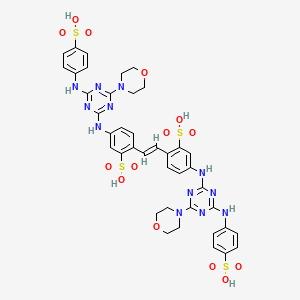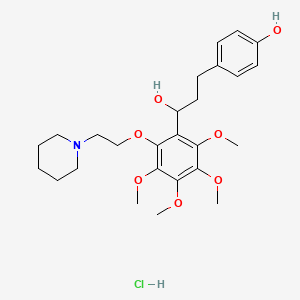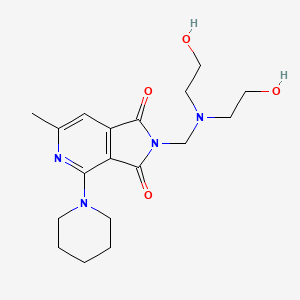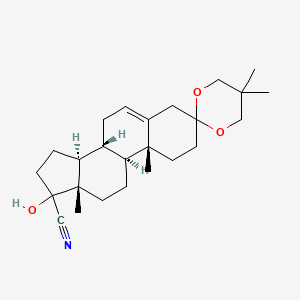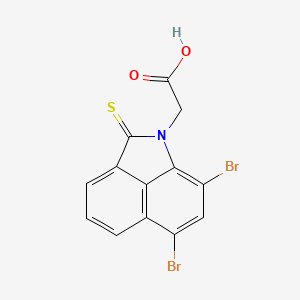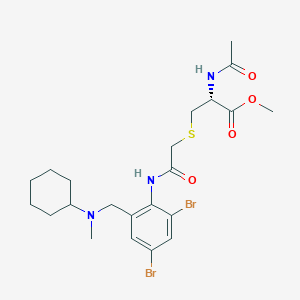
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- is a synthetic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- involves multiple steps. The process typically begins with the preparation of the core structure, followed by the introduction of the aminium and diiodide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- is unique due to its specific chemical structure, which imparts distinct biological activities. Unlike other similar compounds, it may exhibit a different spectrum of activity, making it valuable for specific therapeutic applications.
Properties
CAS No. |
142575-14-2 |
|---|---|
Molecular Formula |
C28H48I2N2O |
Molecular Weight |
682.5 g/mol |
IUPAC Name |
diethyl-methyl-[2-[[(8R,9S,13S,14S,17S)-13-methyl-17-(trimethylazaniumyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C28H48N2O.2HI/c1-8-30(7,9-2)18-19-31-22-11-13-23-21(20-22)10-12-25-24(23)16-17-28(3)26(25)14-15-27(28)29(4,5)6;;/h11,13,20,24-27H,8-10,12,14-19H2,1-7H3;2*1H/q+2;;/p-2/t24-,25-,26+,27+,28+;;/m1../s1 |
InChI Key |
FOCGJZBCYHVLGN-CGAZJHLKSA-L |
Isomeric SMILES |
CC[N+](C)(CC)CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4[N+](C)(C)C)C.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4[N+](C)(C)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


